Anthraquinone Violet
Overview
Description
Anthraquinone Violet is a synthetic organic compound belonging to the anthraquinone family of dyes. These dyes are characterized by their vibrant colors and are widely used in various industrial applications. This compound, in particular, is known for its deep violet hue and is used in textiles, inks, and other coloring applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthraquinone Violet is typically synthesized through the sulfonation or nitration of anthraquinone, followed by further chemical modifications. The primary synthetic routes include:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups. This reaction is carried out at elevated temperatures to ensure complete sulfonation.
Nitration: Anthraquinone is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitroanthraquinone can then be reduced to aminoanthraquinone, which is further processed to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation or nitration processes, followed by purification steps to isolate the desired dye. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound typically involves the use of reducing agents such as sodium dithionite, resulting in the formation of leuco compounds.
Substitution: The sulfonic acid or nitro groups in this compound can be substituted with other functional groups, such as amino or hydroxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are frequently used reducing agents.
Substitution: Nucleophilic reagents such as ammonia or alkylamines are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Leuco compounds, which are colorless or lightly colored.
Substitution: Aminoanthraquinone or hydroxyanthraquinone derivatives.
Scientific Research Applications
Anthraquinone Violet has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of Anthraquinone Violet involves its interaction with cellular components, leading to various biological effects. In anticancer research, this compound has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Anthraquinone Violet can be compared with other anthraquinone dyes, such as:
Alizarin: Known for its red color and used in textile dyeing.
Quinizarin: A red dye used in the production of pigments and inks.
Purpurin: An orange-red dye with applications in textile and biological staining.
Uniqueness: this compound stands out due to its deep violet color and its specific applications in various industries. Its ability to undergo multiple chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWXMVHAZEPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6408-63-5 (di-hydrochloride salt) | |
Record name | Anthraquinone violet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40859973 | |
Record name | 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)diazanediyl]bis(5-methylbenzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-04-4 | |
Record name | Anthraquinone violet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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